molecular formula C6H10N2O2 B1506904 (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 915924-67-3

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No. B1506904
CAS RN: 915924-67-3
M. Wt: 142.16 g/mol
InChI Key: VGQFCAAVDHZPFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is C6H10N2O2 . Its molecular weight is 142.16 g/mol . The SMILES string representation of the molecule is OCC1=NOC(C©C)=N1 .


Chemical Reactions Analysis

The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to this compound, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.

Scientific Research Applications

Photorearrangement Pathways

The irradiation of certain 5-alkyl-3-amino-1,2,4-oxadiazoles, which are structurally related to (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, in the presence of triethylamine (TEA) in methanol, leads to ring-photoisomerization into 2-alkyl-5-amino-1,3,4-oxadiazoles. This unprecedented ring-degenerate photoisomerization provides insight into competing ring contraction-ring expansion routes and internal cyclization-isomerization mechanisms, which are significant for understanding the photoreactivity of 1,2,4-oxadiazole derivatives (Buscemi, Pace, Pibiri, & Vivona, 2002).

Synthetic Methodologies

The synthesis of 3,5,5‐Trisubstituted 4‐Hydroxy‐4H,5H‐1,2,4‐oxadiazoles through the condensation of N‐hydroxyamidoximes with ketones or aldehydes in methanol under mild conditions showcases the versatility of 1,2,4-oxadiazoles in pharmaceutical and functional material development. This catalyst-free reaction highlights the potential of this compound analogs in generating new compounds with significant yields (Liu, Zhai, Lian, Li, & Wang, 2015).

Materials and Catalysts

Research into the “Coking” of zeolites during methanol conversion processes, such as methanol-to-olefins (MTO), highlights the relevance of methanol and its derivatives in industrial applications. The study explores how methanol acts as a feedstock in zeolite catalysts, affecting the formation of hydrocarbons and the deactivation of catalysts through coking. This research underlines the importance of understanding methanol interactions in catalytic processes, which could extend to the applications of this compound derivatives (Schulz, 2010).

Safety and Hazards

According to the available information, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The compound is also classified under GHS07, with the signal word "Warning" .

properties

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQFCAAVDHZPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650867
Record name [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915924-67-3
Record name [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915924-67-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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